1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole
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Overview
Description
1-(4-(Difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives
Preparation Methods
The synthesis of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole typically involves multiple steps, including the formation of the imidazole ring and the introduction of the difluoromethoxy and methoxyphenyl groups. Common synthetic routes may include:
Formation of the Imidazole Ring: This step often involves the condensation of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The difluoromethoxy and methoxyphenyl groups are introduced through nucleophilic substitution reactions, often using reagents such as difluoromethoxybenzene and methoxybenzene derivatives.
Industrial Production Methods: Industrial production may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-(Difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but may include sulfoxides, sulfones, and various substituted imidazole derivatives.
Scientific Research Applications
1-(4-(Difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound may be used in the study of biological processes and as a potential lead compound in drug discovery.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.
Interacting with Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Pathways Involved: The exact pathways involved depend on the specific biological context, but may include inhibition of fungal cell wall synthesis or disruption of bacterial protein synthesis.
Comparison with Similar Compounds
1-(4-(Difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-2-(methylthio)-1H-imidazole: This compound lacks the difluoromethoxy group, which may result in different chemical and biological properties.
1-(4-Difluoromethoxyphenyl)-2-(methylthio)-1H-imidazole:
1-(4-(Difluoromethoxy)phenyl)-5-(4-methylphenyl)-2-(methylthio)-1H-imidazole: This compound has a methyl group instead of a methoxy group, which may influence its chemical stability and biological activity.
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)-2-methylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2S/c1-23-14-7-3-12(4-8-14)16-11-21-18(25-2)22(16)13-5-9-15(10-6-13)24-17(19)20/h3-11,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUFIIRXFVBBIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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